molecular formula C12H22ClN B13329484 Octahydrospiro[cyclopentane-1,2'-indole] hydrochloride

Octahydrospiro[cyclopentane-1,2'-indole] hydrochloride

Cat. No.: B13329484
M. Wt: 215.76 g/mol
InChI Key: NDPSHQFUASNPPU-UHFFFAOYSA-N
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Description

Octahydrospiro[cyclopentane-1,2'-indole] hydrochloride (C₁₂H₂₂ClN, MW 215.77 g/mol) is a spirocyclic indole derivative characterized by a fused cyclopentane-indole core structure. Its CAS registry number is 2204913-05-1, and it is cataloged under MDL number MFCD30726125 . The compound’s spirocyclic architecture confers unique stereoelectronic properties, making it a subject of interest in medicinal chemistry and materials science. Its hydrochloride salt form enhances solubility and stability, which is advantageous for synthetic and pharmacological applications.

Properties

Molecular Formula

C12H22ClN

Molecular Weight

215.76 g/mol

IUPAC Name

spiro[1,3,3a,4,5,6,7,7a-octahydroindole-2,1'-cyclopentane];hydrochloride

InChI

InChI=1S/C12H21N.ClH/c1-2-6-11-10(5-1)9-12(13-11)7-3-4-8-12;/h10-11,13H,1-9H2;1H

InChI Key

NDPSHQFUASNPPU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC3(N2)CCCC3.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Indole Derivatives

The initial step involves cyclizing suitable indole precursors, often substituted with aldehyde or ketone functionalities, to form the spirocyclic framework. A typical method involves:

  • Use of metal catalysis : Silver triflate or copper catalysts facilitate intramolecular cyclization.
  • Oxidative dearomatization : Employing oxidants like potassium persulfate or K₂S₂O₈ to induce dearomatization of indole rings, enabling cyclization to form spiro compounds.

Example: Copper-catalyzed oxidative dearomatization of indole derivatives to generate spiroindolenines, which can be further reduced to the saturated spiroindole.

Dearomatization and Cyclization via Alkylative Dearomatization

Recent advances have utilized alkylative dearomatization strategies, where indole derivatives undergo electrophilic attack at the C-3 position, followed by intramolecular cyclization to produce spirocyclic compounds. This approach is exemplified in the synthesis of spirocyclopropane-containing indoles via alkylation and dearomatization.

Example: The reaction of indoles with acetylenic aldehydes in the presence of silver catalysts under mild conditions yields spiroindolenines with high efficiency.

Reduction and Functionalization

Post-cyclization, the indole derivatives are often subjected to catalytic hydrogenation or hydride reductions (e.g., borane, triethylsilane) to saturate the ring system, forming the octahydro derivative.

Final Salt Formation

The saturated spiroindole is then converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an aqueous medium, leading to the crystalline hydrochloride form suitable for pharmaceutical applications.

Specific Reaction Conditions and Reagents

Step Reaction Type Reagents / Catalysts Solvent Conditions Yield / Notes
Cyclization Metal-catalyzed cyclization Silver triflate, copper catalysts Dichloromethane, ethanol Room temperature, 6–12 hours High regioselectivity
Dearomatization Oxidative dearomatization K₂S₂O₈, metal catalysts Aqueous or organic solvents Mild heating Yields around 50–76%
Reduction Catalytic hydrogenation Pd/C, Pt/C Hydrogen atmosphere Room temperature Complete saturation
Functionalization Alkylation / Acylation Alkyl halides, acid chlorides DMF, DMSO Reflux High yields, controlled selectivity
Salt Formation Acidic treatment Hydrochloric acid Water Room temperature Crystalline hydrochloride

Reaction Pathway Summary

Indole derivative → Dearomatization (oxidative or alkylative) → Cyclization (metal-catalyzed) → Reduction (hydrogenation or hydride) → Salt formation (HCl)

Research Findings and Data Tables

Table 1: Typical Reaction Conditions for Key Steps

Step Catalyst/Reagent Solvent Temperature Yield (%) Reference
Cyclization Silver triflate Dichloromethane 0°C to RT 60–75
Dearomatization K₂S₂O₈ Organic solvent RT–50°C 50–76
Hydrogenation Pd/C Ethanol RT >90
Salt Formation HCl (aq) Water RT Crystalline salt

Research Findings:

  • Patented methods (e.g., US7141563B2) describe cyclization of cyclopenta[b]indole derivatives with high yields (~70%) using metal catalysis and oxidative dearomatization.
  • Recent advances emphasize mild conditions with copper catalysis for oxidative dearomatization, enabling efficient spiroindole formation.
  • Reduction steps with hydride reagents achieve saturation with yields exceeding 90%, crucial for obtaining the octahydro derivative.
  • Salt formation is straightforward, with hydrochloric acid providing a stable, crystalline hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: Octahydrospiro[cyclopentane-1,2’-indole] hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the spirocyclic core, potentially altering its biological activity.

    Substitution: Substitution reactions, especially nucleophilic substitutions, can introduce different substituents on the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups on the indole ring.

Scientific Research Applications

Chemistry: In chemistry, octahydrospiro[cyclopentane-1,2’-indole] hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of spirocyclic compounds with potential biological activities .

Biology: In biological research, this compound is studied for its potential as a pharmacologically active agent. Its spirocyclic structure allows it to interact with various biological targets, making it a candidate for drug development .

Medicine: In medicine, octahydrospiro[cyclopentane-1,2’-indole] hydrochloride is explored for its potential therapeutic applications. It has shown promise in preclinical studies for its ability to modulate biological pathways involved in diseases such as cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for synthesizing other valuable chemicals. Its unique properties make it suitable for applications in materials science and catalysis .

Mechanism of Action

The mechanism of action of octahydrospiro[cyclopentane-1,2’-indole] hydrochloride involves its interaction with specific molecular targets in the body. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This compound can inhibit or activate various pathways, depending on the target and the context of its use .

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features CAS Number
Octahydrospiro[cyclopentane-1,2'-indole] HCl C₁₂H₂₂ClN 215.77 Spirocyclic indole; HCl salt enhances solubility 2204913-05-1
(2-Chloro-1-methyl-1H-indol-3-yl)methanamine C₁₀H₁₁ClN₂ 194.67 Chlorinated indole with methylamine substituent; simpler structure 866556-30-1
Cyclopent[b]indole (1,2,3,4-tetrahydro-2-(4-methoxyphenyl)-) C₁₈H₁₇NO 263.33 Methoxyphenyl-substituted tetrahydrocarbazole; increased aromaticity 116526-33-1
Spiro-(cyclopentane-1,2'-pseudo-indoxyl) Not specified Not specified Precursor to dihydro derivatives; acid/base-catalyzed rearrangements
  • Spirocyclic vs. Linear Indoles : The spirocyclic framework of Octahydrospiro[cyclopentane-1,2'-indole] HCl imposes conformational rigidity, unlike the more flexible (2-Chloro-1-methyl-1H-indol-3-yl)methanamine. This rigidity may influence binding affinity in biological targets .

Reactivity and Stability

  • Rearrangement Kinetics: Spiro-(cyclopentane-1,2'-pseudo-indoxyl) derivatives undergo acid- or base-catalyzed rearrangements to form tetrahydrocarbazole, but these processes are notably slower than solvent exchange reactions in secondary alcohols or indole amines. This slower kinetics suggests greater thermodynamic stability in spirocyclic systems .

Biological Activity

Octahydrospiro[cyclopentane-1,2'-indole] hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a unique spirocyclic structure that contributes to its biological activity. Its molecular formula and structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₈ClN
  • Structural Representation :
    Octahydrospiro cyclopentane 1 2 indole \text{Octahydrospiro cyclopentane 1 2 indole }

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. It has been shown to exhibit selective cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been reported to influence the TP53 phosphorylation pathway, leading to mitochondrial dysfunction and caspase-dependent apoptosis in breast cancer models .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced damage.

  • Study Findings : A study demonstrated that the compound reduced reactive oxygen species (ROS) levels in neuronal cultures, thereby enhancing cell viability under stress conditions. This suggests a potential application in neurodegenerative diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against certain bacterial strains.

  • In Vitro Testing : Tests conducted against Staphylococcus aureus and Escherichia coli showed significant inhibition of bacterial growth, suggesting that this compound could be a candidate for developing new antimicrobial agents .

Case Studies

StudyFindingsReference
Anticancer StudyInduced apoptosis in MDA-MB-231 cells; selective toxicity
NeuroprotectionReduced ROS levels; improved neuronal cell viability
Antimicrobial TestingInhibited growth of S. aureus and E. coli

Q & A

Q. Table 1: Key Analytical Parameters for HPLC Purity Testing

ParameterSpecificationReference
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:methanol:phosphate buffer (15.8:12.0:72.2)
Flow Rate1.0 mL/min
DetectionUV 220 nm
System SuitabilityResolution ≥2.0; RSD ≤2.0% for area

Q. Table 2: Predicted Collision Cross-Sections (CCS) for Mass Spectrometry

Adductm/zCCS (Ų)Source
[M+H]⁺190.12265142.8
[M+Na]⁺212.10459154.8
[M-H]⁻188.10809147.4

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